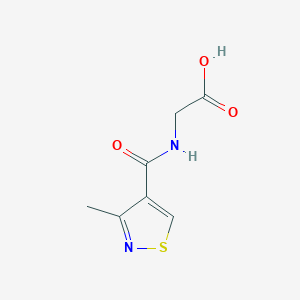

(3-Methylisothiazole-4-carbonyl)glycine

説明

(3-Methylisothiazole-4-carbonyl)glycine is a synthetic glycine conjugate featuring an isothiazole heterocycle substituted with a methyl group at position 3 and a carbonyl-linked glycine moiety at position 4. This compound is hypothesized to modulate glycine transporters (GlyT1) or glutamatergic receptors due to structural similarities with glycine-based neuromodulators .

特性

分子式 |

C7H8N2O3S |

|---|---|

分子量 |

200.22 g/mol |

IUPAC名 |

2-[(3-methyl-1,2-thiazole-4-carbonyl)amino]acetic acid |

InChI |

InChI=1S/C7H8N2O3S/c1-4-5(3-13-9-4)7(12)8-2-6(10)11/h3H,2H2,1H3,(H,8,12)(H,10,11) |

InChIキー |

XRCSPGSIWBNTLO-UHFFFAOYSA-N |

正規SMILES |

CC1=NSC=C1C(=O)NCC(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylisothiazole-4-carbonyl)glycine typically involves the reaction of 3-methylisothiazole with glycine under specific conditions. One common method includes the use of coupling reagents to facilitate the formation of the carbonyl bond between the isothiazole ring and glycine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product .

化学反応の分析

Types of Reactions: (3-Methylisothiazole-4-carbonyl)glycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The isothiazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated isothiazole derivatives.

科学的研究の応用

(3-Methylisothiazole-4-carbonyl)glycine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.

Industry: Utilized in the production of biocides and preservatives due to its stability and effectiveness.

作用機序

The mechanism of action of (3-Methylisothiazole-4-carbonyl)glycine involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific enzymes and proteins within the microbial cells, ultimately leading to cell death .

類似化合物との比較

Structural Analogues and Functional Groups

The compound is compared below with three structurally related molecules: 1,3-Thiazole-4-carbonitrile , 2-Chloro-6-methylpyrimidine-4-carboxylic acid , and free glycine .

Table 1: Structural and Functional Comparison

Key Observations :

Key Observations :

- GlyT1 Modulation: The glycine moiety in the target compound may compete with endogenous glycine for GlyT1 binding, analogous to glycine’s role in neurotransmission .

- Thiazole vs. Isothiazole : The nitrile group in 1,3-thiazole-4-carbonitrile enables hydrogen bonding but lacks the glycine residue’s bioactivity .

- Pyrimidine Carboxylic Acid : The carboxylic acid group in the pyrimidine derivative may share acidity with the target compound but lacks the isothiazole’s sulfur-based reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。